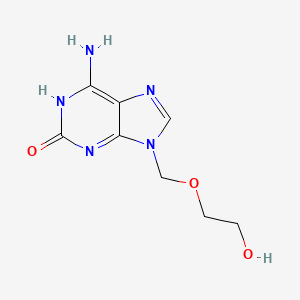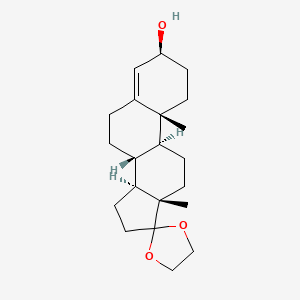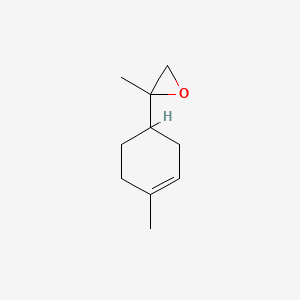
Hydroxychloroquine N-Oxide Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxychloroquine N-Oxide Dihydrochloride is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug. This compound is of interest due to its potential enhanced pharmacological properties and its role in various chemical and biological research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxychloroquine N-Oxide Dihydrochloride typically involves the oxidation of hydroxychloroquine. The process can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions.
化学反応の分析
Types of Reactions
Hydroxychloroquine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the compound back to hydroxychloroquine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the N-oxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Hydroxychloroquine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Hydroxychloroquine N-Oxide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.
Biology: Investigated for its potential antiviral and anti-inflammatory properties.
Medicine: Explored for its enhanced pharmacological effects compared to hydroxychloroquine.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of Hydroxychloroquine N-Oxide Dihydrochloride involves its interaction with cellular components. It is believed to modulate the immune response by inhibiting the activation of Toll-like receptors, which play a crucial role in the innate immune system. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
類似化合物との比較
Similar Compounds
Hydroxychloroquine: The parent compound, widely used for its antimalarial and anti-rheumatic properties.
Chloroquine: Another antimalarial drug with similar structure and function.
Quinacrine: An older antimalarial drug with distinct pharmacological properties.
Uniqueness
Hydroxychloroquine N-Oxide Dihydrochloride is unique due to its N-oxide group, which imparts different chemical reactivity and potentially enhanced pharmacological effects. This modification can lead to improved efficacy and reduced side effects compared to its parent compound, hydroxychloroquine.
特性
分子式 |
C18H28Cl3N3O2 |
|---|---|
分子量 |
424.8 g/mol |
IUPAC名 |
4-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-(2-hydroxyethyl)pentan-1-amine oxide;dihydrochloride |
InChI |
InChI=1S/C18H26ClN3O2.2ClH/c1-3-22(24,11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;;/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*1H |
InChIキー |
ONHDVTLOHIYORH-UHFFFAOYSA-N |
正規SMILES |
CC[N+](CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)(CCO)[O-].Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















